molecular formula C10H12O2 B1586352 5'-Ethyl-2'-hydroxyacetophenone CAS No. 24539-92-2

5'-Ethyl-2'-hydroxyacetophenone

Cat. No.: B1586352
CAS No.: 24539-92-2
M. Wt: 164.2 g/mol
InChI Key: GSTOHKXQBZZTPF-UHFFFAOYSA-N
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Description

5'-Ethyl-2'-hydroxyacetophenone is an organic compound with the molecular formula C10H12O2. This compound is characterized by a benzene ring substituted with an ethyl group at the 5-position and a hydroxyl group at the 2-position, along with an acetyl group attached to the benzene ring.

Synthetic Routes and Reaction Conditions:

  • Friedel-Crafts Acylation: This method involves the acylation of ethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of an acylium ion, which then reacts with the benzene ring to form the desired product.

  • Hydroxylation: The hydroxylation of ethylbenzene can be achieved using various oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). The hydroxyl group is introduced at the 2-position of the ethylbenzene ring.

Industrial Production Methods: The industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions, followed by hydroxylation steps. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones or carboxylic acids.

  • Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, resulting in the formation of 5'-ethyl-2'-hydroxyphenylmethanol.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3), potassium permanganate (KMnO4), and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Electrophilic aromatic substitution reactions typically use strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: Quinones, carboxylic acids, and other oxidized derivatives.

  • Reduction: 5'-ethyl-2'-hydroxyphenylmethanol.

  • Substitution: Various substituted benzene derivatives depending on the electrophile used.

Biochemical Analysis

Biochemical Properties

It is known that 2-hydroxyacetophenones, a group to which this compound belongs, can undergo various reactions to form different types of heterocyclic frameworks . This suggests that 5’-Ethyl-2’-hydroxyacetophenone may interact with a variety of enzymes, proteins, and other biomolecules in biochemical reactions.

Cellular Effects

It is known that hydroxyacetophenones can have various effects on cells, including influencing cell function, impacting cell signaling pathways, and affecting gene expression .

Molecular Mechanism

It is known that 2-hydroxyacetophenones can undergo a series of reactions, including esterification, rearrangement, and cyclization, to form various heterocyclic compounds . This suggests that 5’-Ethyl-2’-hydroxyacetophenone may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

It is known that 2-hydroxyacetophenones can be heated with various substances to produce different compounds , suggesting that the effects of 5’-Ethyl-2’-hydroxyacetophenone may change over time under certain conditions.

Metabolic Pathways

It is known that 2-hydroxyacetophenones can undergo various reactions to form different types of heterocyclic compounds , suggesting that 5’-Ethyl-2’-hydroxyacetophenone may be involved in similar metabolic pathways.

Scientific Research Applications

5'-Ethyl-2'-hydroxyacetophenone is a versatile building block used in various scientific research applications. It is employed in the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and materials science. Its unique structural features make it a valuable reagent in organic synthesis and medicinal chemistry.

Comparison with Similar Compounds

  • 2'-Hydroxyacetophenone 2. 4'-Ethylacetophenone 3. 3'-Hydroxyacetophenone 4. 4'-Hydroxyacetophenone

This comprehensive overview provides a detailed understanding of 5'-ethyl-2'-hydroxyacetophenone, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(5-ethyl-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-8-4-5-10(12)9(6-8)7(2)11/h4-6,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTOHKXQBZZTPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374523
Record name 5'-Ethyl-2'-hydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24539-92-2
Record name 5'-Ethyl-2'-hydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24539-92-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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